molecular formula C8H13NO3 B051549 (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester CAS No. 120219-17-2

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester

Cat. No. B051549
M. Wt: 171.19 g/mol
InChI Key: OLHBZFKROSWSCI-BQBZGAKWSA-N
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Description

Isocyanato esters, including compounds structurally related to "(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester," are significant in synthetic organic chemistry due to their versatility in chemical reactions. They serve as building blocks in the synthesis of a wide range of organic compounds, including amino acids, peptides, and polymers. These compounds are particularly interesting for their application in asymmetric synthesis and the production of bioactive molecules.

Synthesis Analysis

The synthesis of related compounds often involves multistep processes starting from basic amino acids or hydroxy acids. For example, the total synthesis of didemnins involves the synthesis of protected alloisoleucine and isostatine derivatives from hydroxy acids, demonstrating the complexity and precision required in these synthetic routes (Schmidt, Kroner, & Grieser, 1990).

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester and similar compounds have notable applications in the field of organic chemistry. A study highlighted the synthesis of amino acid ester isocyanates, with a focus on Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, emphasizing the relevance of such compounds in various organic syntheses (Tsai et al., 2003). Additionally, the chemoenzymatic stereodivergent synthesis of all possible stereoisomers of the 2,3-dimethylglyceric acid ethyl ester was discussed, underscoring the significance of such compounds in creating bioactive natural esters (Presini et al., 2021).

Bioactive Esters and Aroma Intensity

Catalytic Reactions and Chemical Transformations

The versatility of isocyanato esters was demonstrated through the first asymmetric formal [3+2] cycloaddition involving isocyanato esters and electrophilic alkenes. This study emphasized the potential of such compounds in synthesizing highly substituted chiral pyrrolidinones with a range of applications in organic synthesis and pharmaceuticals (Espinosa et al., 2017). Another study explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, indicating the significance of similar esters in synthesizing compounds with potent biological activities, such as enzyme inhibitors (Boztaş et al., 2019).

Future Directions

The future directions in the study of a compound could involve finding new synthetic routes, discovering new reactions, or exploring new applications of the compound .

properties

IUPAC Name

methyl (2S,3S)-2-isocyanato-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBZFKROSWSCI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427085
Record name Methyl N-(oxomethylidene)-L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester

CAS RN

120219-17-2
Record name Methyl N-(oxomethylidene)-L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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